molecular formula C10H16O3 B13259354 Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate

Cat. No.: B13259354
M. Wt: 184.23 g/mol
InChI Key: BVTPTTKIGJOGIJ-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring a carboxylate ester group and two methyl groups at positions 2 and 4, along with a ketone group at position 6. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methyl acetoacetate in the presence of a base such as sodium methoxide. This reaction proceeds via an aldol condensation followed by esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often utilizing catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate
  • Methyl 4-oxocyclohexane-1-carboxylate
  • Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate

Uniqueness

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate is unique due to the specific positioning of its methyl and ketone groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-6-4-7(2)9(8(11)5-6)10(12)13-3/h6-7,9H,4-5H2,1-3H3

InChI Key

BVTPTTKIGJOGIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(=O)C1)C(=O)OC)C

Origin of Product

United States

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